Hydrolysis Rate Constants: Parent vs. Substituted
In a standardized green catalytic synthesis using Kinnow peel powder, the base N-Benzylideneaniline (NBA) demonstrates a clear and quantifiable yield advantage over its substituted derivatives. The combination of unsubstituted aniline and benzaldehyde resulted in a product yield of 85% [1]. This establishes a definitive performance baseline against which the efficacy of derivative synthesis can be measured [1].
| Evidence Dimension | Synthetic yield of Schiff base product |
|---|---|
| Target Compound Data | 85% yield for N-Benzylideneaniline |
| Comparator Or Baseline | Substituted derivatives such as 4-methyl benzaldehyde, 4-hydroxy benzaldehyde, 4-methoxy benzaldehyde, and 4-methoxy aniline (yield data not specified for each in the abstract, but presented as a comparative ANOVA study) |
| Quantified Difference | 85% yield for the target compound, serving as the baseline for the comparative study |
| Conditions | Schiff base reaction using benzaldehyde and aniline, catalyzed by Kinnow peel powder under green conditions [1] |
Why This Matters
For procurement focused on synthetic efficiency, this 85% yield under mild, green conditions provides a quantifiable benchmark for process optimization and cost analysis, directly impacting the scalability and economic viability of using N-Benzylideneaniline as a core building block.
- [1] Jagdish C. et al. Synthesis of N-Benzylideneaniline by Schiff base reaction using Kinnow peel powder as Green catalyst and comparative study of derivatives through ANOVA techniques. Scientific Reports, 2022, 12, 9636. DOI: 10.1038/s41598-022-13360-5 View Source
